6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
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Overview
Description
6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st position of the tetrahydrocarbazole structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent tetrahydrocarbazole compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted carbazole derivatives.
Oxidation Reactions: Formation of carbazole-3,6-dione derivatives.
Reduction Reactions: Formation of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole.
Scientific Research Applications
6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The bromine atom and the dimethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Lacks the dimethyl groups at the 1st position.
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Lacks the bromine atom at the 6th position.
6-Bromo-1,2,3,4-tetrahydrocarbazole: Lacks the dimethyl groups at the 1st position and has a different substitution pattern.
Uniqueness
6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H16BrN |
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Molecular Weight |
278.19 g/mol |
IUPAC Name |
6-bromo-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16BrN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI Key |
JUFHBFKNNVGXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
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